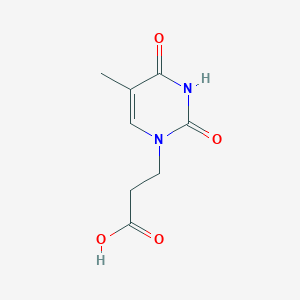

3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Vue d'ensemble

Description

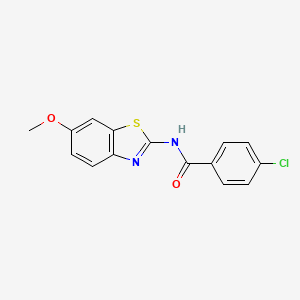

The compound “3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” is a derivative of 3,4-dihydropyrimidin-2(1H)-one . These derivatives are pharmacologically important heterocyclic compounds which have exhibited broad biological activities such as antiviral, antibacterial, antitumor, antihypertensive agents and α1a adrenergic antagonists .

Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, including “this compound”, can be achieved by a modified Biginelli-type reaction . This involves a one-pot three-component condensation of aldehyde, β-ketoester, and urea in the presence of strong acids . The reaction can be catalyzed by novel heteropolyanion-based acidic ionic liquids . The products can be separated from the reaction/catalytic system, and the catalysts can be recovered and reused conveniently .Molecular Structure Analysis

The molecular structure of “this compound” is based on the 3,4-dihydropyrimidin-2(1H)-one core structure . This core structure is found in many bioactive marine alkaloids and a broad spectrum of pharmacological applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the one-pot three-component Biginelli reaction . This reaction can be dramatically promoted under solvent-free conditions, in contrast to solvent-based conditions .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis Techniques : Research shows that derivatives similar to 3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid have been synthesized and characterized using techniques such as MS, IR, NMR, and X-ray diffraction. These methods provide detailed insights into the molecular structure of these compounds (Yao et al., 2013).

Crystallography : Studies have utilized X-ray crystallography to determine the crystal structures of similar compounds, offering a deeper understanding of their molecular arrangement and stability (Liu et al., 2014).

Biological and Medicinal Research

Antitumor Activities : Some derivatives have been studied for their in vitro antitumor activities. These studies have found certain selective anti-tumor activities, suggesting potential medicinal applications of these compounds (Jing, 2011).

Synthesis for Biological Evaluation : The synthesis of specific derivatives has been conducted for biological evaluation, particularly in the context of anticonvulsant and antinociceptive activities. This implies potential therapeutic applications in neurology and pain management (Kamiński et al., 2016).

Antimicrobial and Antiproliferative Effects : Some derivatives have been examined for their antimicrobial and antiproliferative effects against cancer cell lines, indicating potential for development into pharmaceutical agents for treating infections and cancer (Božić et al., 2017).

In Vitro Assays and Binding Studies : Certain compounds have been tested in in vitro assays for their binding abilities to neuronal voltage-sensitive sodium and L-type calcium channels, which is significant in the study of neurological disorders (Kamiński et al., 2016).

Chemical Analysis and Quality Control

- Analytical Methods : The use of analytical methods like IR and NMR spectroscopy, as well as LC-MS/MS, has been highlighted for quality control of pharmaceutical ingredients, which is crucial in the pharmaceutical industry (Zubkov et al., 2016).

Orientations Futures

The future directions for the research on “3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” could include further exploration of its biological activities and potential therapeutic applications . Additionally, the development of more efficient and environmentally friendly methods for its synthesis could also be a focus of future research .

Propriétés

IUPAC Name |

3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5-4-10(3-2-6(11)12)8(14)9-7(5)13/h4H,2-3H2,1H3,(H,11,12)(H,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKRWYGZVMKRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetic acid](/img/structure/B2809827.png)

![N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809828.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)

![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)

![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)

![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)

![Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2809843.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)